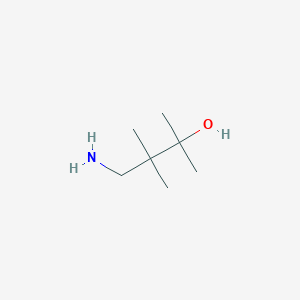
2-Piperazin-1-yl-4-(trifluoromethyl)pyrimidine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Piperazin-1-yl-4-(trifluoromethyl)pyrimidine;dihydrochloride, also known as PF-05089771, is a small molecule drug that has been developed for the treatment of various neurological disorders. It is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity, learning, and memory.
Scientific Research Applications
Chemical Synthesis and Structure Elucidation : The compound has been used in the synthesis of various derivatives and analogs, contributing to the understanding of chemical structures and reactions. For instance, Barak (1968) described the synthesis of N, N′-(2-fluorenyl) derivatives of piperazine through the condensation of 2-aminofluorene with α,ω-dibromoalkanes (Barak, 1968).
Anticancer Activities : Some derivatives of 2-Piperazin-1-yl-4-(trifluoromethyl)pyrimidine have demonstrated potential in anticancer therapies. Zhao et al. (2013) synthesized novel diaryl ureas containing this compound and evaluated their cytotoxic activities, finding significant inhibitory activities against various cancer cell lines (Zhao et al., 2013).
Pharmacological Properties : Research by Mattioda et al. (1975) indicated that 4-piperazinopyrimidines display a range of pharmacological properties, including antiemetic, tranquilizing, and analgesic effects (Mattioda et al., 1975).
Adenosine Receptor Antagonism : The compound has been explored for its role in adenosine receptor antagonism, which is relevant in conditions like Parkinson's disease. Vu et al. (2004) studied piperazine derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine, which showed potent adenosine A2a receptor antagonist properties (Vu et al., 2004).
Peptide Derivatization in Mass Spectrometry : Qiao et al. (2011) used piperazine-based derivatives for the derivatization of carboxyl groups on peptides, enhancing ionization efficiency in mass spectrometry, which is crucial in proteome analysis (Qiao et al., 2011).
Antihypertensive Potential : Bayomi et al. (1999) synthesized 1,2,4-triazolol[1,5-alpha]pyrimidines with piperazine moieties, showing promising antihypertensive activity in vitro and in vivo (Bayomi et al., 1999).
Mechanism of Action
Target of Action
Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activity .
Mode of Action
It’s known that piperazine derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Result of Action
Some piperazine derivatives have been reported to inhibit buche, a key enzyme involved in neurotransmission .
properties
IUPAC Name |
2-piperazin-1-yl-4-(trifluoromethyl)pyrimidine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N4.2ClH/c10-9(11,12)7-1-2-14-8(15-7)16-5-3-13-4-6-16;;/h1-2,13H,3-6H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHRDCNJGGZFLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)C(F)(F)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
668484-46-6 |
Source


|
| Record name | 2-(piperazin-1-yl)-4-(trifluoromethyl)pyrimidine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methanol](/img/structure/B2912985.png)





![2,4-dichloro-N-{4-[(4-fluorophenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2912995.png)
![4-butoxy-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2912997.png)